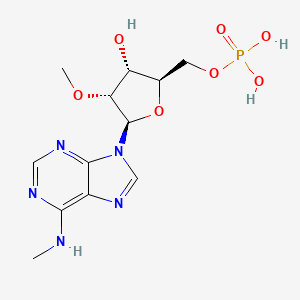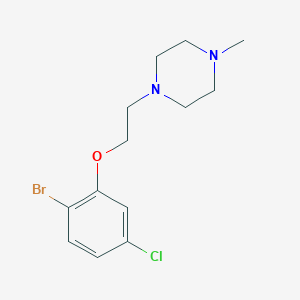
(S)-6Chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-6Chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one is a complex organic compound featuring a quinolinone core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6Chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one typically involves multiple steps, starting from readily available precursors. Key steps may include:
Formation of the Quinolinone Core: This can be achieved through cyclization reactions involving appropriate aniline derivatives and carbonyl compounds.
Introduction of the Trifluoromethyl Group: Trifluoromethylation can be performed using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under radical or nucleophilic conditions.
Addition of the Cyclopropylethynyl Group: This step may involve Sonogashira coupling reactions using cyclopropylacetylene and palladium catalysts.
Chlorination: The chloro substituent can be introduced via electrophilic chlorination using reagents like thionyl chloride or N-chlorosuccinimide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-6Chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Substitution: Nucleophilic or electrophilic substitution reactions can replace the chloro or trifluoromethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of (S)-6Chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the cyclopropylethynyl group may contribute to its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethyl Ketones: These compounds share the trifluoromethyl group and are known for their stability and unique reactivity.
Cyclopropyl-Containing Compounds: Compounds with cyclopropyl groups are often used in medicinal chemistry for their rigidity and ability to enhance binding interactions.
Chloro-Substituted Quinolinones: These compounds are similar in structure and may have comparable biological activities.
Uniqueness
(S)-6Chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability, while the cyclopropylethynyl group provides rigidity and potential for specific binding interactions. The chloro substituent adds to its reactivity and potential for further functionalization.
Eigenschaften
Molekularformel |
C15H11ClF3NO |
|---|---|
Molekulargewicht |
313.70 g/mol |
IUPAC-Name |
(4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1,3-dihydroquinolin-2-one |
InChI |
InChI=1S/C15H11ClF3NO/c16-10-3-4-12-11(7-10)14(15(17,18)19,8-13(21)20-12)6-5-9-1-2-9/h3-4,7,9H,1-2,8H2,(H,20,21)/t14-/m1/s1 |
InChI-Schlüssel |
VZMTWEKKZZHRRG-CQSZACIVSA-N |
Isomerische SMILES |
C1CC1C#C[C@]2(CC(=O)NC3=C2C=C(C=C3)Cl)C(F)(F)F |
Kanonische SMILES |
C1CC1C#CC2(CC(=O)NC3=C2C=C(C=C3)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



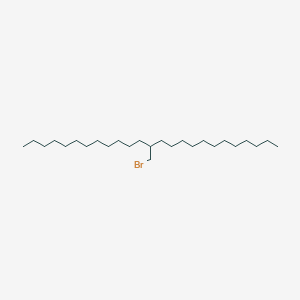
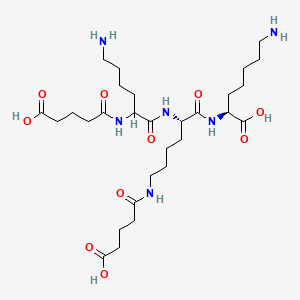

![3-(3-Chloropyridin-2-yl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B13865285.png)
![[2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridin-4-yl]methanamine](/img/structure/B13865287.png)
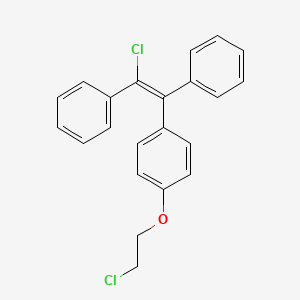

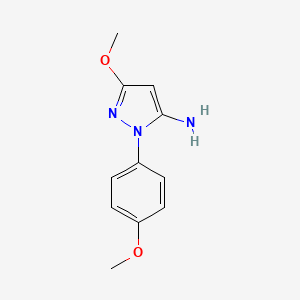
![1-O-benzyl 5-O-[cyclohexyl(cyclohexyliminomethyl)amino] pentanedioate](/img/structure/B13865300.png)
